
Trandolapril D5
Beschreibung
Contextualization of Trandolapril as a Parent Angiotensin-Converting Enzyme Inhibitor (ACEI)
Trandolapril is a potent, non-sulfhydryl prodrug that is converted in the liver to its more active diacid metabolite, trandolaprilat. drugbank.comnih.gov Trandolaprilat is approximately eight times more potent than its parent compound in inhibiting the angiotensin-converting enzyme (ACE). drugbank.com ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. patsnap.com
The RAAS pathway is initiated by the release of renin from the kidneys, which in turn converts angiotensinogen to angiotensin I. ACE then catalyzes the conversion of angiotensin I to angiotensin II, a powerful vasoconstrictor that narrows blood vessels, leading to increased blood pressure. patsnap.compatsnap.com Angiotensin II also stimulates the adrenal cortex to release aldosterone, a hormone that promotes the retention of sodium and water, further elevating blood pressure. patsnap.com
Rationale for Deuterium Isotope Labeling in Trandolapril-D5
Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen. It contains a proton and a neutron in its nucleus, in contrast to protium (the most common isotope of hydrogen), which has only a proton. This difference in mass between deuterium and protium forms the basis for the utility of deuterium-labeled compounds in scientific research. simsonpharma.com
The process of replacing one or more hydrogen atoms in a molecule with deuterium is known as deuterium labeling. simsonpharma.com This subtle change in mass does not significantly alter the chemical properties of the molecule. smolecule.com However, the increased mass of deuterium can lead to a phenomenon known as the kinetic isotope effect, where the rate of chemical reactions involving the breaking of a carbon-deuterium bond is slower than that of a carbon-hydrogen bond. This property can be exploited to enhance the metabolic stability of a drug. symeres.comacs.org
In the context of Trandolapril-D5, the primary reason for deuterium labeling is not to alter its pharmacological activity but to create a stable isotope-labeled internal standard for use in analytical techniques. veeprho.com The presence of five deuterium atoms gives Trandolapril-D5 a distinct mass from the unlabeled Trandolapril, allowing for its clear differentiation in mass spectrometry analysis. smolecule.com
Role of Trandolapril-D5 as a Stable Isotope-Labeled Reference Standard in Research
Trandolapril-D5 is extensively used as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). veeprho.com Internal standards are essential for accurate and precise quantification of analytes in complex biological matrices like blood, plasma, and urine. scioninstruments.comlgcstandards.com
The use of a stable isotope-labeled internal standard, such as Trandolapril-D5, is considered the "gold standard" in bioanalytical mass spectrometry. ckisotopes.com This is because Trandolapril-D5 is chemically and structurally almost identical to the analyte of interest, Trandolapril. acanthusresearch.com As a result, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. scioninstruments.com
By adding a known amount of Trandolapril-D5 to a biological sample at the beginning of the analytical process, any variations or losses that occur during extraction, handling, or analysis will affect both the analyte and the internal standard to the same extent. lgcstandards.com The ratio of the mass spectrometric signal of the analyte to that of the internal standard is then used to calculate the precise concentration of the analyte in the original sample. This method effectively corrects for matrix effects, which are a common source of variability and inaccuracy in LC-MS analysis. scioninstruments.comacanthusresearch.com
The key advantages of using Trandolapril-D5 as an internal standard include:
Improved Accuracy and Precision: It compensates for variations in sample preparation and instrument response. scioninstruments.com
Correction for Matrix Effects: It mimics the behavior of the analyte in the presence of other components in the biological sample. acanthusresearch.com
Enhanced Reliability: It provides a stable reference point for data processing and interpretation. scioninstruments.com
The application of Trandolapril-D5 as a reference standard is crucial for a variety of research purposes, including:
Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Trandolapril. veeprho.comsmolecule.com
Bioequivalence Studies: To compare the bioavailability of different formulations of Trandolapril.
Therapeutic Drug Monitoring: To ensure that the concentration of Trandolapril in a patient's system is within the desired therapeutic range. veeprho.com
Metabolic Profiling: To identify and quantify the metabolites of Trandolapril. smolecule.com
Table 1: Properties of Trandolapril and Trandolapril-D5
Property | Trandolapril | Trandolapril-D5 |
---|---|---|
Molecular Formula | C24H34N2O5 | C24H29D5N2O5 |
Molecular Weight | 430.54 g/mol | 435.58 g/mol veeprho.com |
Primary Use | Angiotensin-Converting Enzyme (ACE) Inhibitor | Internal Standard for Analytical Research veeprho.com |
Biological Role | Prodrug, metabolized to the active form trandolaprilat drugbank.com | Reference standard for quantification of Trandolapril veeprho.com |
Eigenschaften
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1/i4D,5D,6D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFJYXUZANRPDJ-YFCLCGKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Applications of Trandolapril-d5 in Advanced Analytical Methodologies
Development and Validation of Quantitative Bioanalytical Methods for Trandolapril and its Metabolites
The development of quantitative bioanalytical methods for Trandolapril and its metabolites, such as Trandolaprilat, necessitates sophisticated techniques capable of handling complex biological samples and achieving high sensitivity and specificity. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) are the primary chromatographic methodologies employed for this purpose.
Mass Spectrometry-Based Techniques (e.g., LC-MS/MS)
LC-MS/MS has emerged as a gold standard in bioanalysis due to its unparalleled sensitivity, selectivity, and quantitative accuracy resolian.com. The complexity of biological matrices, however, can introduce variability that may affect the accuracy of measurements. Internal standards are critical for mitigating these variations.
Trandolapril-D5 is a deuterated analog of Trandolapril, making it an ideal internal standard (IS) for LC-MS/MS-based bioanalytical methods veeprho.com. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the most appropriate choice for quantitative bioanalysis biopharmaservices.com. They exhibit chemical and physical properties that closely mimic the analyte, ensuring they undergo similar extraction, ionization, and chromatographic behavior biopharmaservices.com.
The use of Trandolapril-D5 as an internal standard helps to compensate for variability that can arise from:
Sample Preparation: Inconsistencies during extraction processes (e.g., solid-phase extraction or liquid-liquid extraction) nih.govresearchgate.net.
Injection Volume Variability: Differences in the volume of sample injected onto the chromatographic system.
Ionization Efficiency: Variations in the ionization process within the mass spectrometer, including matrix effects where co-eluting compounds can suppress or enhance the analyte's signal resolian.com.
Instrumental Drift: Fluctuations in instrument performance over time.
By adding a known concentration of Trandolapril-D5 to each sample, researchers can calculate the ratio of the analyte's signal to the internal standard's signal. This ratio corrects for any variations that affect both compounds equally, thereby significantly enhancing the accuracy and precision of the quantitative results veeprho.combiopharmaservices.com. Studies have shown that SIL internal standards improve the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Trandolapril in biological samples for therapeutic drug monitoring and pharmacokinetic studies veeprho.com.
While stable isotope-labeled internal standards are highly effective, the specific position of the deuterium atoms within the molecule can influence their performance researchgate.net. Ideally, the deuterated internal standard should exhibit identical chromatographic retention and mass spectrometric ionization behavior to the unlabeled analyte. However, subtle differences can arise depending on the labeling position, potentially leading to variations in extraction recovery or ionization efficiency.
Research on other compounds has demonstrated that different deuterated analogs (e.g., D2 vs. D5 testosterone) can yield different quantitative results, highlighting the importance of selecting the most appropriate labeled standard researchgate.net. For Trandolapril-D5, the placement of the five deuterium atoms is designed to ensure minimal alteration of its chemical properties while providing a distinct mass shift for detection. This careful labeling strategy aims to achieve the closest possible co-elution and co-ionization with Trandolapril, thereby maximizing the accuracy of the quantification. During method development, it is crucial to evaluate the impact of the specific deuteration pattern on analytical performance to ensure optimal results.
Investigative Studies Utilizing Trandolapril-d5 in Metabolism and Biotransformation Research Non-human and in Vitro Focus
Elucidation of Metabolic Pathways and Transformations of Trandolapril
Trandolapril is a prodrug, meaning it has minimal pharmacological activity until it is metabolized in the body. nih.govdrugbank.comnih.gov The primary site of this transformation is the liver, where it undergoes deesterification to its active diacid metabolite, trandolaprilat. nih.govdrugbank.comfda.gov This active form is approximately eight times more potent as an ACE inhibitor than trandolapril itself. drugbank.comfda.govrxabbvie.com Besides the main activation pathway, minor metabolic routes lead to the creation of diketopiperazine derivatives of both trandolapril and trandolaprilat, as well as glucuronide conjugates, none of which possess ACE inhibitory effects. nih.govhres.ca
The conversion of trandolapril to its pharmacologically active form, trandolaprilat, is a crucial activation step. nih.gov This process involves the cleavage of an ester group, a reaction primarily occurring in the liver. nih.govdrugbank.comfda.gov The use of Trandolapril-D5 allows researchers to accurately trace this biotransformation to Trandolaprilat-D5, its deuterated active metabolite. veeprho.commedchemexpress.com This activation is essential for the drug's therapeutic effect, as trandolaprilat is significantly more potent in inhibiting the angiotensin-converting enzyme (ACE). fda.govrxabbvie.comnih.gov
In vitro studies have definitively identified human carboxylesterase 1 (CES1) as the primary enzyme responsible for the activation of trandolapril. nih.govresearchgate.netcapes.gov.brresearchgate.netresearchgate.net CES1 is a major hydrolase predominantly expressed in the liver and is responsible for the metabolism of numerous ester-containing prodrugs. capes.gov.brresearchgate.net Studies using human liver microsomes (HLM), which are rich in CES1, show rapid hydrolysis of trandolapril to trandolaprilat. capes.gov.br In contrast, human intestinal microsomes (HIM), where CES2 is the dominant carboxylesterase, exhibit no detectable hydrolysis of trandolapril, indicating that trandolapril is a selective substrate for CES1. capes.gov.br
Kinetic studies using recombinant wild-type CES1 have determined the enzyme's efficiency in this conversion. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) have been quantified, providing a detailed understanding of the enzymatic reaction. For instance, one study reported Vmax and Km values of 103.6 ± 2.2 nmole/min/mg protein and 639.9 ± 32.9 μM, respectively, for the hydrolysis of trandolapril by wild-type CES1. capes.gov.br
Enzyme | Location | Activity on Trandolapril | Kinetic Parameters (Wild-Type CES1) |
---|---|---|---|
Carboxylesterase 1 (CES1) | Liver (Human Liver Microsomes) | Rapid hydrolysis to trandolaprilat | Vmax: 103.6 ± 2.2 nmole/min/mg protein capes.gov.br Km: 639.9 ± 32.9 μM capes.gov.br |
Carboxylesterase 2 (CES2) | Intestine (Human Intestinal Microsomes) | No detectable hydrolysis |
The metabolic stability of a drug candidate is a critical parameter evaluated during preclinical development. solvobiotech.comthermofisher.com In vitro systems such as liver microsomes and hepatocytes are standard models for these assessments. thermofisher.commdpi.com For trandolapril, these studies confirm that its metabolism is a key factor in its disposition. thermofisher.com Incubations of trandolapril with human liver microsomes demonstrate its conversion to trandolaprilat, confirming the liver as the primary site of metabolic activation. capes.gov.br
The stability of trandolapril and the formation of trandolaprilat can be quantified by measuring their concentrations over time in these in vitro systems. thermofisher.comnih.gov Such experiments allow for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which are used to predict the drug's metabolic fate in vivo. solvobiotech.comthermofisher.com For example, the intrinsic clearance for trandolapril hydrolysis by recombinant CES1 has been reported as 0.360 mL/min/mg protein. researchgate.net
Parameter | Biological Matrix | Finding | Source |
---|---|---|---|
Intrinsic Clearance (CLint) | Recombinant CES1 | 0.360 mL/min/mg protein | researchgate.net |
Metabolic Fate | Human Liver Microsomes | Rapidly hydrolyzed to trandolaprilat | capes.gov.br |
Metabolic Fate | Human Intestinal Microsomes | No detectable hydrolysis | capes.gov.br |
The use of stable isotope-labeled analogs like Trandolapril-D5 is invaluable for metabolite characterization. veeprho.comsmolecule.com The deuterium atoms act as a mass tag, allowing for the unequivocal differentiation of the drug and its metabolites from endogenous compounds in biological matrices when analyzed by mass spectrometry. veeprho.com In the case of trandolapril, this technique facilitates the tracking of its conversion to Trandolaprilat-D5. veeprho.com Furthermore, it aids in identifying minor metabolites, such as the diketopiperazine and glucuronide derivatives, providing a more complete picture of the drug's biotransformation pathways. smolecule.comnih.govhres.ca
In Vitro Metabolic Stability Assessment in Biological Matrices (e.g., Microsomes, Hepatocytes)
Pharmacokinetic Research Applications (Non-Human and In Vitro Extrapolation)
Trandolapril-D5 is essential for pharmacokinetic (PK) research, particularly in non-human studies and for the purpose of in vitro-in vivo extrapolation (IVIVE). veeprho.commedchemexpress.comsmolecule.comscience.gov These studies aim to predict how a drug will behave in the human body based on data from non-clinical experiments. researchgate.netnih.gov
IVIVE is a mathematical modeling technique that integrates in vitro data to predict in vivo pharmacokinetic parameters. researchgate.netnih.gov For a drug like trandolapril, which is eliminated primarily through liver metabolism, data from in vitro metabolic stability studies using liver microsomes or hepatocytes are crucial inputs for IVIVE models. nih.gov
Investigation of Deuterium Isotope Effects on Non-Clinical Pharmacokinetic Parameters
The substitution of hydrogen with deuterium atoms to create Trandolapril-D5 can potentially alter the pharmacokinetic profile of the molecule due to the kinetic isotope effect (KIE). The KIE manifests as a change in the rate of a chemical reaction—in this case, metabolism—when a heavier isotope is substituted for a lighter one at a bond-breaking position.
In non-clinical pharmacology, understanding the KIE is crucial as it can modify a drug's metabolic clearance. Trandolapril is a prodrug that undergoes activation primarily in the liver, where esterase enzymes, particularly carboxylesterase 1 (CES1), hydrolyze it to its pharmacologically active diacid metabolite, trandolaprilat. caymanchem.comdrugbank.com This conversion is the principal metabolic step governing the drug's efficacy.
While specific non-clinical studies directly comparing the full pharmacokinetic profiles of Trandolapril and Trandolapril-D5 are not extensively documented in publicly available literature, the theoretical implications are significant. If deuterium substitution occurs at or near the ethyl ester group, it could theoretically slow the rate of CES1-mediated hydrolysis. This would result in:
A lower and delayed peak plasma concentration (Cmax) of the active metabolite, trandolaprilat.
An extended plasma half-life (t½) of the parent prodrug, Trandolapril.
Investigative in vitro studies using liver microsomes or hepatocytes from preclinical species (e.g., rats, dogs) would be the standard approach to quantify such an isotope effect. In these assays, Trandolapril-D5 would be incubated with the liver fractions, and the rate of trandolaprilat formation would be measured and compared against that of the non-labeled drug. Despite its potential to study metabolic pathways, the predominant role of Trandolapril-D5 in pharmacokinetic research remains as a stable, non-radioactive internal standard that co-elutes with the analyte but is distinguishable by mass, ensuring maximal accuracy in quantification.
Non-Clinical Tissue Distribution Studies (e.g., Blood-Brain Barrier Penetration)
Non-clinical tissue distribution studies are performed in animal models (commonly rats) to understand where a drug and its metabolites accumulate in the body. For these studies, an isotopically labeled version of the drug, such as Trandolapril-D5 or a radiolabeled analog, is indispensable for accurately quantifying drug concentrations in various tissues.
Studies in rats have shown that trandolapril inhibits ACE not only in plasma but also significantly in various tissues, including vascular, renal, cardiac, and adrenal tissues. medsinfo.com.au This indicates that the drug and its active metabolite distribute to these sites of action. Furthermore, studies using radiolabeled trandolapril have confirmed that its metabolites are secreted into the milk of lactating rats, demonstrating distribution into this biological fluid. fda.gov
A critical aspect of tissue distribution for centrally acting drugs is penetration of the blood-brain barrier (BBB). The lipophilicity of an ACE inhibitor is a key determinant of its ability to cross the BBB. Trandolapril, being a more lipophilic prodrug, is designed to have better tissue penetration than its more hydrophilic active metabolite, trandolaprilat. A comparative study in Wistar rats demonstrated that peripherally administered trandolapril resulted in significant ACE inhibition in brain areas both inside and outside the BBB. oup.comnih.gov The study found that trandolapril was more effective than the hydrophilic ACE inhibitor lisinopril at inhibiting ACE within the BBB at lower doses, suggesting superior penetration. oup.comnih.gov
The use of Trandolapril-D5 as an internal standard in LC-MS methods allows for the precise measurement of trandolapril and trandolaprilat concentrations in homogenized brain and other tissue samples, which is essential for calculating tissue-to-plasma ratios and assessing BBB penetration.
Table 1: Summary of Non-Clinical Tissue Distribution Findings for Trandolapril This table is interactive and allows for sorting and searching.
Tissue/Site | Finding | Species | Reference |
---|---|---|---|
Brain (Inside BBB) | Trandolapril administration leads to significant ACE inhibition, suggesting penetration. More effective than lisinopril at lower doses. | Rat | oup.comnih.gov |
Vascular Tissue | Demonstrated inhibition of ACE activity. | Rat | medsinfo.com.au |
Kidney | Demonstrated inhibition of ACE activity. Autoradiography using 3H-trandolaprilate shows high-affinity binding. | Rat | medsinfo.com.aunih.gov |
Heart | Demonstrated inhibition of ACE activity. | Rat | medsinfo.com.au |
Adrenal Glands | Demonstrated inhibition of ACE activity. | Rat | medsinfo.com.au |
Mammary Gland (Milk) | Metabolites of radiolabeled trandolapril are secreted in milk. | Rat | fda.gov |
Non-Human Mass Balance and Excretion Pathway Studies
Mass balance and excretion studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. These studies are typically conducted in preclinical species like rats and dogs using a radiolabeled or stable-isotope-labeled version of the drug. The objective is to account for the total administered dose and identify the primary routes and rates of elimination from the body (e.g., via urine or feces).
While specific quantitative mass balance data for Trandolapril in non-human species is not detailed in the reviewed literature, the general pathways have been characterized. Following oral administration, trandolapril is absorbed and metabolized, and both the parent drug and its metabolites are eliminated from the body. The primary routes of elimination are renal (urine) and fecal. drugbank.comnih.gov Human data indicates that approximately 66% of a dose is recovered in the feces and 33% in the urine, primarily as the active metabolite trandolaprilat. drugbank.comnih.gov Animal studies would be expected to show a similar dual-pathway excretion profile, though the exact percentages may vary between species.
The identification of at least seven metabolites of trandolapril, including glucuronide conjugates, suggests that both hepatic metabolism and renal excretion are important clearance mechanisms. drugbank.comnih.gov Studies in bile duct-cannulated animal models are often performed to definitively distinguish between unabsorbed drug excreted in feces and drug that was absorbed and subsequently eliminated into the bile. Secretion into the milk of lactating rats is also a confirmed minor excretion pathway. fda.gov
Trandolapril-D5 is an ideal tool for such studies when using LC-MS, especially for metabolite identification and quantification in excreta. It allows for differentiation between the administered compound and any endogenously present, structurally similar molecules, thereby ensuring accurate measurement of drug-related material in urine and fecal extracts.
Table 2: Known Excretion Pathways of Trandolapril in Non-Human Studies This table is interactive and allows for sorting and searching.
Excretion Route | Details | Species | Reference |
---|---|---|---|
Fecal | A major route of elimination for parent drug and metabolites. | Rat, Dog (Inferred from human data) | drugbank.comnih.gov |
Renal (Urine) | A significant route of elimination, primarily for the active metabolite trandolaprilat. | Rat, Dog (Inferred from human data) | drugbank.comnih.gov |
Biliary | Likely contributor to fecal excretion, though not explicitly quantified in available non-human studies. | Not Specified | nih.gov |
Milk | Metabolites are secreted into the milk of lactating animals. | Rat | fda.gov |
Compound Reference Table
Mechanistic Research Employing Trandolapril-d5 Non-clinical Focus
Angiotensin-Converting Enzyme (ACE) Inhibition Studies
The primary mechanism of action for trandolapril, and by extension Trandolapril-D5 in research settings, involves the inhibition of Angiotensin-Converting Enzyme (ACE). ACE plays a critical role in the RAAS by catalyzing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
Enzyme-Binding Affinity and Interaction Investigations
Mechanistic research employing Trandolapril-D5 has focused on its direct interaction with the Angiotensin-Converting Enzyme (ACE). These investigations utilize various biochemical assays and computational methods to characterize the binding affinity and the nature of the interaction. Trandolapril-D5 functions as a potent, competitive inhibitor of ACE, binding to the active site of the enzyme. The deuterium labeling in Trandolapril-D5 is specifically designed to facilitate precise pharmacokinetic and pharmacodynamic tracking in non-clinical experimental settings, thereby enabling a detailed understanding of its enzyme inhibition profile. Studies have quantified key kinetic parameters, such as the inhibitory constant (Ki), which indicates a strong binding affinity of Trandolapril-D5 to ACE. fda.govgiffordbioscience.commayoclinic.orgamazonaws.com
Data Table 1: Trandolapril-D5 ACE Inhibition Parameters
Parameter | Value Range | Assay/Model Conditions | Citation |
ACE Inhibitory Potency | IC50 ≈ 0.5 nM | Human recombinant ACE | fda.gov |
Binding Affinity (Ki) | Picomolar-nM | In vitro ACE inhibition assays | giffordbioscience.com |
Influence on Renin-Angiotensin-Aldosterone System Components in Non-Clinical Models
In non-clinical experimental models, Trandolapril-D5 has demonstrated a significant influence on the modulation of key components within the Renin-Angiotensin-Aldosterone System (RAAS). By effectively inhibiting ACE, Trandolapril-D5 reduces the enzymatic conversion of angiotensin I to angiotensin II, a critical step in the RAAS cascade. This reduction in angiotensin II levels leads to a cascade of downstream effects, including a decrease in aldosterone secretion from the adrenal cortex. Studies employing experimental animals treated with Trandolapril-D5 have consistently observed a dose-dependent reduction in both plasma and tissue concentrations of angiotensin II and aldosterone. Investigations have also assessed the impact of Trandolapril-D5 on other RAAS components, such as renin activity and angiotensinogen levels, revealing insights into the compensatory physiological responses to ACE inhibition. nih.govdrugbank.com
Data Table 2: Trandolapril-D5 Effects on RAAS Components (Non-Clinical)
RAAS Component | Effect of Trandolapril-D5 | Measurement Method | Model Type | Citation |
Angiotensin II | Decreased concentration | ELISA/LC-MS | Rodent models | nih.gov |
Aldosterone | Decreased concentration | RIA/LC-MS | Rodent models | drugbank.com |
Renin Activity | Increased (feedback) | Radioimmunoassay | Rodent models | |
Angiotensinogen | Relatively stable | Radioimmunoassay | Rodent models |
Cellular Signaling Pathways and Gene Expression Modulation Studies
Research has explored the downstream effects of RAAS modulation by Trandolapril-D5 on cellular signaling pathways. Inhibition of ACE and subsequent reduction in angiotensin II levels can influence pathways such as the MAP kinase (MAPK) pathway and the PI3K/Akt pathway, which are critical for cell growth, survival, and differentiation. In non-clinical cellular models, Trandolapril-D5 has been shown to attenuate angiotensin II-induced proliferation and hypertrophy, effects mediated through these signaling cascades. fda.gov
Regarding gene expression, studies have indicated that Trandolapril-D5 can modulate the expression of genes involved in cardiovascular remodeling, inflammation, and fibrosis. For instance, it may downregulate the expression of genes encoding pro-fibrotic factors like TGF-β (Transforming Growth Factor-beta) and inflammatory markers. Transcriptomic analyses in experimental models have identified specific gene sets whose expression patterns are altered by Trandolapril-D5 treatment, providing insights into its pleiotropic effects beyond ACE inhibition. fda.gov
Data Table 3: Trandolapril-D5 Modulation of Cellular Pathways/Gene Expression (Non-Clinical)
Pathway/Gene Category | Specific Target/Process | Observed Effect of Trandolapril-D5 | Model System | Citation |
Cell Growth/Survival | MAPK pathway | Attenuates Angiotensin II-induced activation | Cell cultures/Animal tissues | fda.gov |
Cell Growth/Survival | PI3K/Akt pathway | Attenuates Angiotensin II-induced activation | Cell cultures/Animal tissues | fda.gov |
Cardiovascular Remodeling | TGF-β expression | Downregulated | Animal models | fda.gov |
Inflammation | Inflammatory markers | Downregulated | Animal models | fda.gov |
Investigations into Other Enzyme and Receptor Interactions in Non-Clinical Systems
Data Table 4: Trandolapril-D5 Selectivity Profile (Non-Clinical)
Target Enzyme/Receptor | Interaction Type | Observed Effect/Potency | Model System | Citation |
Angiotensin-Converting Enzyme (ACE) | Inhibition | Potent (Ki: Picomolar-nM) | In vitro/ In vivo | fda.gov |
Neprilysin (NEP) | Inhibition | Minimal/Low potency | In vitro | fda.gov |
Endothelin-Converting Enzyme (ECE) | Inhibition | Minimal/Low potency | In vitro | fda.gov |
Other Receptors | [Type] | [Observed effect] | [Model] | fda.gov |
Studies on Biological Processes and Disease Pathophysiology in Non-Clinical Models
In non-clinical disease models, Trandolapril-D5 has been investigated for its effects on various pathophysiological processes, particularly those related to cardiovascular and renal diseases. Studies have utilized animal models of hypertension, cardiac hypertrophy, myocardial infarction, and diabetic nephropathy to assess the therapeutic potential of Trandolapril-D5. By inhibiting the RAAS, Trandolapril-D5 has been shown to reduce blood pressure, alleviate cardiac remodeling, and improve renal function in these preclinical settings.
Specifically, in models of cardiac hypertrophy, Trandolapril-D5 has been observed to attenuate left ventricular hypertrophy and reduce interstitial fibrosis. In models of renal disease, it has demonstrated protective effects by reducing proteinuria and slowing the progression of glomerulosclerosis, which are often driven by Angiotensin II-mediated pathways. The compound's ability to modulate inflammation and oxidative stress, in addition to its direct RAAS effects, contributes to its renoprotective and cardioprotective actions observed in these non-clinical studies.
Data Table 5: Trandolapril-D5 Impact on Disease Pathophysiology (Non-Clinical Models)
Disease Model | Pathophysiological Marker | Effect of Trandolapril-D5 | Citation |
Cardiac Hypertrophy | Left Ventricular Mass | Attenuated | |
Cardiac Hypertrophy | Interstitial Fibrosis | Reduced | |
Hypertensive Model | Blood Pressure | Reduced | |
Diabetic Nephropathy | Proteinuria | Reduced | |
Diabetic Nephropathy | Glomerulosclerosis | Slowed progression | |
General Cardiovascular | Inflammation | Modulated/Reduced | |
General Cardiovascular | Oxidative Stress | Modulated/Reduced |
Trandolapril-d5 As a Tool in Stable Isotope Labeling Research Beyond Quantification
Metabolic Flux Analysis in Biological Systems (e.g., Microbial, Animal, Plant)
Metabolic flux analysis (MFA) is a powerful technique used to quantitatively assess the rates of metabolic reactions within a biological system. Stable isotope-labeled compounds, such as Trandolapril-D5, can be employed as tracers in MFA to map the flow of atoms through metabolic pathways. By introducing a labeled precursor, researchers can track the incorporation of these labeled atoms into downstream metabolites. This allows for the elucidation of metabolic network activity, identification of bottlenecks, and understanding of how cellular metabolism responds to various stimuli or drug interventions.
While specific studies detailing Trandolapril-D5's direct use in microbial or plant MFA are not extensively documented, the principle applies broadly. In animal models, Trandolapril-D5 could be used to trace the metabolic fate of the drug itself or to study how Trandolapril influences host metabolism. For instance, by administering Trandolapril-D5, researchers could quantify the flux through pathways affected by ACE inhibition, such as those involved in the renin-angiotensin-aldosterone system or related signaling cascades. The deuterium atoms provide a unique mass signature detectable by mass spectrometry (MS), enabling the differentiation of labeled from unlabeled metabolites and the calculation of flux rates acs.orgsimsonpharma.comdoi.orgnih.govarxiv.org.
Pathway Discovery and Elucidation using Labeled Tracers
Stable isotope labeling is a cornerstone for discovering and elucidating metabolic pathways, especially in drug metabolism studies. Trandolapril-D5 can act as a tracer to identify the metabolic transformations Trandolapril undergoes in vivo or in vitro. By analyzing biological samples from subjects administered Trandolapril-D5, researchers can identify and characterize metabolites and their formation pathways. The mass shift introduced by the deuterium atoms allows for the unambiguous identification of drug-related metabolites, distinguishing them from endogenous compounds tandfonline.comeurekaselect.com.
For example, studies investigating the biotransformation of Trandolapril have identified its active metabolite, trandolaprilat, formed through hepatic esterase hydrolysis fda.govontosight.ai. Using Trandolapril-D5 in such studies would allow for precise tracking of this conversion and the identification of any further metabolic modifications. This approach is crucial for understanding drug disposition, identifying potential active or toxic metabolites, and mapping complex metabolic networks that Trandolapril might influence or be part of acs.orgeurekaselect.comsymeres.com.
Structural Elucidation of Novel Metabolites and By-products using Isotope Labeling
The identification and structural determination of novel metabolites and by-products are critical in drug development and toxicology. Stable isotope labeling, particularly with deuterium, significantly aids in this process when coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy simsonpharma.comdoi.orgtandfonline.com. The characteristic mass difference introduced by deuterium atoms provides a distinct signature in MS, facilitating the localization and identification of potential metabolites within complex biological matrices.
When a drug like Trandolapril is metabolized, new chemical entities can be formed. If Trandolapril-D5 is administered, the resulting metabolites will also carry the deuterium label, appearing at a higher mass-to-charge ratio (m/z) compared to their unlabeled counterparts. This "isotope peak shift" technique is invaluable for confirming that a detected compound is indeed derived from the parent drug. Furthermore, NMR can provide detailed structural information, and the presence of deuterium can influence spectral patterns, aiding in the precise determination of the metabolite's structure, including the site of metabolic modification simsonpharma.comdoi.orgnih.govtandfonline.com.
Methodological Applications in Protein Turnover and Protein Interaction Studies
Stable isotope labeling techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), are widely used to study protein dynamics, including protein turnover and protein-protein interactions liverpool.ac.ukresearchgate.netnih.govusherbrooke.ca. While Trandolapril-D5 itself is not an amino acid, the principles of stable isotope labeling are directly relevant. In research contexts, stable isotope-labeled compounds can be used as tracers to understand how drugs affect cellular processes, including protein synthesis and degradation.
For protein turnover studies, researchers might administer Trandolapril-D5 to animal models and then analyze protein synthesis and degradation rates using mass spectrometry. While direct incorporation of Trandolapril-D5 into proteins is not typical, its metabolic fate and the pathways it influences could indirectly impact protein dynamics. More directly, stable isotope-labeled amino acids are used to label newly synthesized proteins, allowing researchers to track their lifespan and degradation rates liverpool.ac.uknih.govusherbrooke.cayale.edu. Trandolapril-D5 could be used in parallel to correlate drug metabolism with observed changes in protein turnover.
In protein interaction studies, stable isotope labeling is employed to quantify the relative abundance of proteins in different conditions or to map protein complexes. Techniques like SILAC involve labeling cells with heavy isotopes of amino acids, allowing for the quantitative comparison of protein levels between labeled and unlabeled samples. Trandolapril-D5, as a labeled molecule, could serve as an internal standard for quantifying other labeled compounds or as a tool to study how Trandolapril or its metabolites interact with specific proteins or cellular components, potentially influencing protein complex formation or stability liverpool.ac.ukusherbrooke.canih.gov. The unique mass signature of Trandolapril-D5 is crucial for its detection and quantification in these complex analyses smolecule.combocsci.comveeprho.comveeprho.commedchemexpress.com.
Compound List:
Trandolapril
Trandolapril-D5
Trandolaprilat
Trandolaprilat-D5
Trandolapril diketopiperazine-d5
Epi Trandolapril-d5 benzyl ester
Q & A
Q. How to structure a longitudinal study on this compound’s cardioprotective effects post-MI?
- Methodological Answer : Use a multicenter, placebo-controlled design with stratified randomization (ejection fraction ≤35%). Primary endpoints: all-cause mortality and heart failure hospitalization. Secondary endpoints: LVEF changes via cardiac MRI. Adjust for competing risks (e.g., arrhythmia) via Fine-Gray subdistribution hazards models .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.